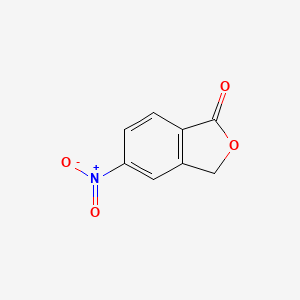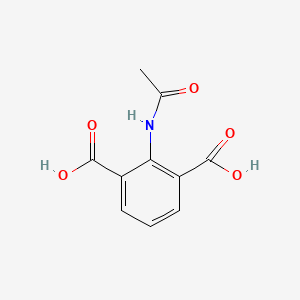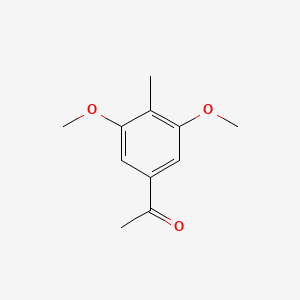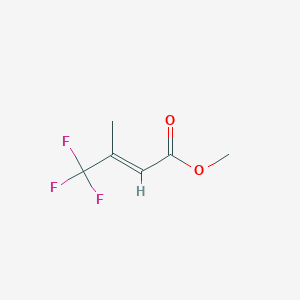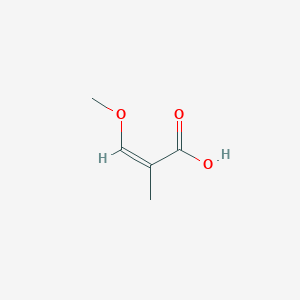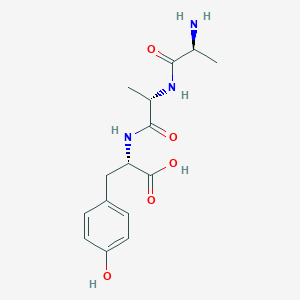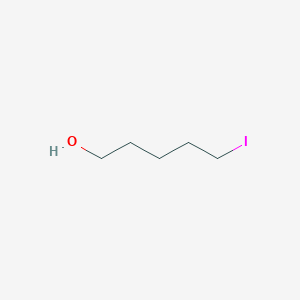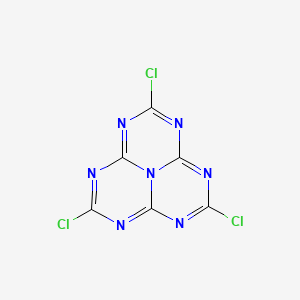
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is a complex organic compound with the molecular formula C6Cl3N7 It is known for its unique structure, which includes multiple nitrogen atoms and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene typically involves the chlorination of heptaazaphenalene derivatives. One common method is the nucleophilic aromatic substitution reaction, where chlorine atoms are introduced into the heptaazaphenalene ring. This process often requires the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under inert gas to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted heptaazaphenalene derivatives .
Scientific Research Applications
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as light-emitting materials and photonic devices
Mechanism of Action
The mechanism of action of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene involves its interaction with molecular targets through its nitrogen and chlorine atoms. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptazine Chloride: Similar in structure but with different substituents.
Cyameluric Chloride: Another heptaazaphenalene derivative with distinct properties.
Uniqueness
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is unique due to its specific arrangement of chlorine and nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSSANETDMLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
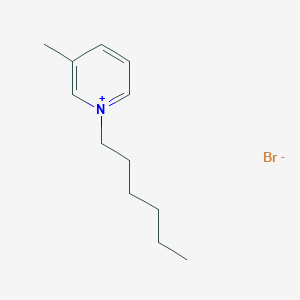
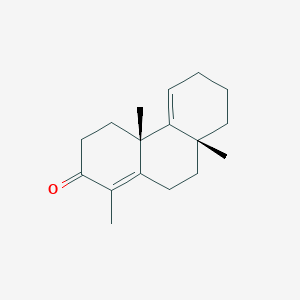
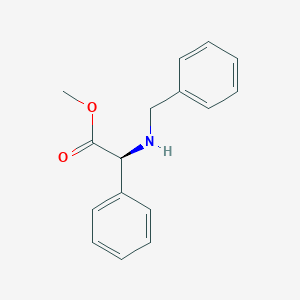
![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)
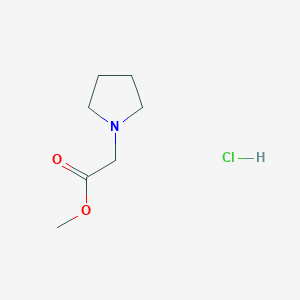
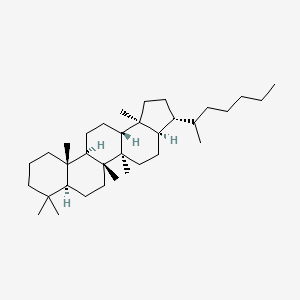
![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)
